molecular formula C16H16N2O2 B14560208 Ethyl N-(phenylcarbamoyl)benzenecarboximidate CAS No. 62220-87-5

Ethyl N-(phenylcarbamoyl)benzenecarboximidate

Cat. No.: B14560208
CAS No.: 62220-87-5
M. Wt: 268.31 g/mol
InChI Key: ODCMUXBOAAJGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(phenylcarbamoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a phenylcarbamoyl group, and a benzenecarboximidate moiety. It is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(phenylcarbamoyl)benzenecarboximidate can be synthesized through several methods. One common method involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols . This reaction typically proceeds under acidic conditions, and the imidate is formed as its hydrochloride salt, often referred to as a Pinner salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pinner reactions using suitable nitriles and alcohols under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(phenylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Aminolysis: Requires the presence of amines or ammonia.

    Chapman Rearrangement: Involves thermal conditions to facilitate the migration of an aryl group from oxygen to nitrogen.

Major Products

    Esters: Formed from hydrolysis.

    Amidines: Result from aminolysis.

    Amides: Produced through Chapman rearrangement.

Scientific Research Applications

Ethyl N-(phenylcarbamoyl)benzenecarboximidate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(phenylcarbamoyl)benzenecarboximidate involves its role as an electrophile in chemical reactions. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom in the imidate group. This compound can also act as a protecting group for alcohols, forming stable intermediates that can be cleaved under specific conditions .

Comparison with Similar Compounds

Ethyl N-(phenylcarbamoyl)benzenecarboximidate can be compared with other carboximidates and imidates:

This compound stands out due to its unique combination of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

62220-87-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl N-(phenylcarbamoyl)benzenecarboximidate

InChI

InChI=1S/C16H16N2O2/c1-2-20-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,19)

InChI Key

ODCMUXBOAAJGCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.